molecular formula C22H28N5O15P2+ B15089217 [[5-(3-acetylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl hydrogen phosphate

[[5-(3-acetylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl hydrogen phosphate

Cat. No.: B15089217
M. Wt: 664.4 g/mol
InChI Key: OFZRVBGRUHGJOH-UHFFFAOYSA-O
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Description

This compound is a complex nucleotide analogue featuring two distinct heterocyclic moieties:

  • Hypoxanthine (6-oxo-1H-purin-9-yl): A purine derivative involved in nucleic acid metabolism and signaling .

The molecule comprises two furanose (oxolan) rings connected via a phosphodiester backbone with additional phosphate and hydrogen phosphate groups. This structure suggests roles in biochemical pathways, such as nucleotide biosynthesis inhibition or as a modified coenzyme analog.

Properties

Molecular Formula

C22H28N5O15P2+

Molecular Weight

664.4 g/mol

IUPAC Name

[[5-(3-acetylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C22H27N5O15P2/c1-10(28)11-3-2-4-26(5-11)21-17(31)15(29)12(40-21)6-38-43(34,35)42-44(36,37)39-7-13-16(30)18(32)22(41-13)27-9-25-14-19(27)23-8-24-20(14)33/h2-5,8-9,12-13,15-18,21-22,29-32H,6-7H2,1H3,(H2-,23,24,33,34,35,36,37)/p+1

InChI Key

OFZRVBGRUHGJOH-UHFFFAOYSA-O

Canonical SMILES

CC(=O)C1=C[N+](=CC=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4N=CNC5=O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [[5-(3-acetylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl hydrogen phosphate involves multiple steps, each requiring precise reaction conditions. The process typically begins with the preparation of the pyridinium and purinyl intermediates, followed by their coupling through a series of phosphorylation and hydroxylation reactions. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product’s formation.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods allow for the efficient and consistent production of the compound while minimizing the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

[[5-(3-acetylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl hydrogen phosphate: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The phosphate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the acetyl group may produce an alcohol.

Scientific Research Applications

[[5-(3-acetylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl hydrogen phosphate: has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound for studying complex organic reactions and mechanisms.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme-substrate interactions and cellular processes.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and neurodegenerative disorders.

    Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which [[5-(3-acetylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl hydrogen phosphate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with other nucleotide analogs, but key distinctions influence its physicochemical and biological properties:

Table 1: Structural and Functional Comparisons

Compound Name / Identifier (CAS No.) Nucleobase/Substituent Phosphate Backbone Key Differences Potential Applications
Target Compound (CAS not explicitly listed) Hypoxanthine, 3-acetylpyridinium Bis-phosphate with hydrogen phosphate Unique acetyl-pyridinium moiety Enzyme inhibition, redox cofactors
[[5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate, sodium (CAS 98179-10-3) Adenine, 3-carbamoyl-pyridinium Sodium salt of bis-phosphate Carbamoyl vs. acetyl group; sodium counterion Enhanced solubility for drug delivery
[[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl] [(2S,3S,4R,5R)-5-(3-ethanoylpyridin-1-ium-1-yl)-3,4-dihydroxy-oxolan-2-yl]methyl phosphate (Identifier: ) Adenine, 3-ethanoylpyridinium Similar bis-phosphate backbone Adenine replaces hypoxanthine Nucleic acid analog synthesis
Gemcitabine triphosphate (CAS 110988-86-8) Difluorocytidine Triphosphate chain Halogenated sugar; triphosphate Anticancer (DNA chain termination)

Key Findings:

The hypoxanthine base (vs. adenine) alters base-pairing specificity, possibly reducing off-target interactions in nucleic acid systems .

Phosphate Backbone Modifications :

  • The hydrogen phosphate terminus in the target compound contrasts with sodium salts (e.g., CAS 98179-10-3), which may affect ionic strength and crystallinity .
  • Gemcitabine triphosphate’s triphosphate chain enables direct incorporation into DNA, a mechanism absent in the target compound’s bis-phosphate system .

Biological Implications :

  • The acetyl group in the target compound could mimic NAD+ analogs, suggesting roles in redox biochemistry .
  • Sodium-containing analogs (e.g., CAS 98179-10-3) are more stable in aqueous formulations, whereas the hydrogen phosphate form may exhibit pH-dependent reactivity .

Research Findings and Methodological Insights

  • Lumping Strategy Relevance: Compounds with similar backbones (e.g., furanose rings, phosphate linkages) but varied substituents can be "lumped" for predictive modeling of properties like solubility or enzymatic degradation . However, the acetyl-pyridinium group in the target compound necessitates distinct reactivity assessments due to its electron-withdrawing nature.
  • Synthetic Challenges : and highlight the complexity of synthesizing multi-phosphorylated nucleotides, requiring protective groups (e.g., tert-butyldimethylsilyl) and controlled reaction conditions to avoid hydrolysis .

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